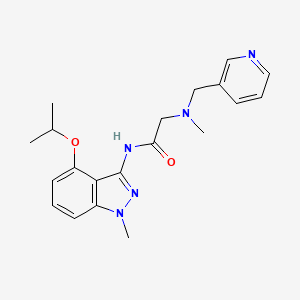

N~1~-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N~2~-methyl-N~2~-(pyridin-3-ylmethyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide often involves complex reactions. For example, the synthesis of related pyridine and indazole derivatives typically employs methods such as 1,3-dipolar cycloaddition and the Krohnke reaction, highlighting the intricate steps needed to construct such compounds (Ruano et al., 2005; Cao et al., 2009).

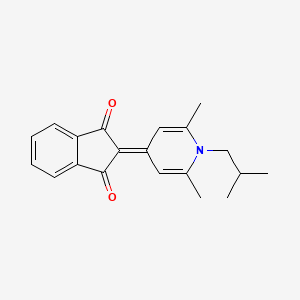

Molecular Structure Analysis

The molecular structure of compounds related to N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide can be analyzed through techniques like X-ray diffraction. These studies reveal the compound's planarity and the electronic delocalization over its fused ring system, indicative of its stable and reactive nature (O’Flaherty et al., 1991; Ramle et al., 2022).

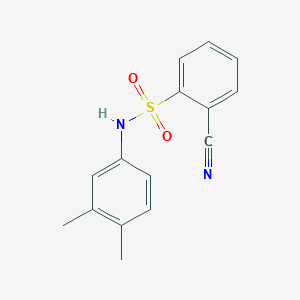

Chemical Reactions and Properties

Chemical reactions involving N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide and its analogs demonstrate a range of reactivities, including 1,3-dipolar cycloaddition and intramolecular oxidative N-N bond formation, which are crucial for forming its complex structure and potentially modifying its chemical properties for specific applications (Konda-Yamada et al., 2005; Zheng et al., 2014).

Physical Properties Analysis

The physical properties of N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide, such as solubility, melting point, and stability, can be inferred from related compounds. These properties are essential for understanding the compound's behavior in different environments and potential applications outside of pharmaceuticals (Wen & Li, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for various chemical transformations, and interactions with other molecules, are critical for understanding how N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide can be utilized in different scientific fields. Studies on similar compounds show a wide range of reactivities that could be applied to synthesize new materials or as intermediates in complex chemical reactions (Mekheimer et al., 1997).

Scientific Research Applications

Synthesis of Heterocyclic Systems : Methyl 2-[bis(acetyl)ethenyl]aminopropenoate was prepared and used to react with N- and C-nucleophiles to give fused heterocyclic systems. This synthesis approach is relevant for creating derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, among others, which may have various applications in medicinal chemistry (Selič & Stanovnik, 1997).

Synthesis and Biological Activities of Pyrimidine-Based Cationic Amphiphiles : A study on pyrimidine-based cationic amphiphiles (PCAms) synthesized from biocompatible precursors like glycerol and glycine, which demonstrated significant anti-tubercular activities against multidrug-resistant strains of Mycobacterium tuberculosis (Singh et al., 2021).

Synthesis of Functionalized Allenamides : The study details the synthesis of highly functionalized allenamides through the Claisen rearrangement of N-Boc glycinates. These allenamides are useful for creating 3-pyrrolines, which are precursors for the synthesis of substituted pyrrolidines (Brioche, Meyer, & Cossy, 2013).

Isomerizations of N-(α-aminoalkyl)-1,2,4-triazoles : This research investigates the isomerization of N-(α-aminoalkyl)-1,2,4-triazoles in solution and the kinetic and thermodynamic parameters of these processes. Such studies are crucial for understanding the behavior of these compounds under different conditions (Katritzky et al., 1990).

Synthesis and Antimicrobial Activity of Some Triazole Derivatives : This study focused on synthesizing triazole derivatives with significant antibacterial and antifungal activities. Such compounds could have potential applications in developing new antimicrobial agents (Mishra et al., 2010).

Novel Glycine Transporter-1 (GlyT1) Inhibitor : Research on ASP2535, a novel GlyT1 inhibitor, suggests its potential for improving cognitive impairment in animal models of schizophrenia and Alzheimer's disease. Inhibition of GlyT1 can facilitate NMDA receptor function, which is crucial in treating these neurological disorders (Harada et al., 2012).

Room Temperature Cu-Catalyzed N-Arylation : This research offers an efficient approach for the N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature, demonstrating the formation of diverse N-arylation products. Such methodologies can be crucial in medicinal chemistry for the synthesis of complex molecules (Bhunia et al., 2022).

properties

IUPAC Name |

N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-14(2)27-17-9-5-8-16-19(17)20(23-25(16)4)22-18(26)13-24(3)12-15-7-6-10-21-11-15/h5-11,14H,12-13H2,1-4H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCGMWBGRJAAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CN(C)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N~2~-methyl-N~2~-(pyridin-3-ylmethyl)glycinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)

![ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5559910.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)

![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5559935.png)